Sodium nitrite

Overview

Description

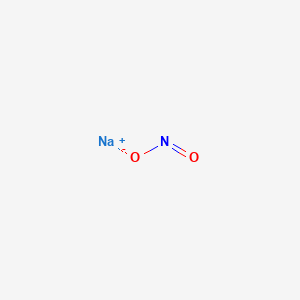

Sodium nitrite (NaNO₂) is an inorganic salt widely used as a food preservative, antimicrobial agent, and color fixative in processed meats such as bacon, sausages, and hotdogs . It inhibits pathogenic bacteria like Clostridium botulinum and Listeria monocytogenes by disrupting microbial metabolism and preventing spore germination . Beyond food applications, this compound serves as a corrosion inhibitor, vasodilator, and precursor in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium nitrite can be synthesized through several methods. One common method involves the reduction of nitrate salts. For instance, sodium nitrate can be reduced using lead or iron filings: [ \text{NaNO₃} + \text{Pb} \rightarrow \text{NaNO₂} + \text{PbO} ] In this reaction, sodium nitrate is reduced by lead to form this compound and lead oxide .

Industrial Production Methods: Industrial production of this compound typically involves the absorption of nitrogen oxides in an alkaline solution. This process can be represented by the following reaction: [ 2 \text{NO} + \text{NO₂} + 2 \text{NaOH} \rightarrow 2 \text{NaNO₂} + \text{H₂O} ] In this method, nitrogen monoxide and nitrogen dioxide react with sodium hydroxide to produce this compound and water .

Chemical Reactions Analysis

Thermal Decomposition

Sodium nitrite decomposes at elevated temperatures:This reaction releases toxic nitrogen oxides (NO, NO₂) and is influenced by atmospheric oxygen .

Sulfuric Acid

In concentrated sulfuric acid, NaNO₂ generates nitrogen oxides:The reaction produces a 1:1 ratio of NO and NO₂, with NO₂ being a potent respiratory irritant .

Hydrochloric Acid

Under boiling conditions, NaNO₂ reacts with HCl:This reaction demonstrates NaNO₂’s dual redox behavior, acting as both oxidizer and reducer .

Oxidizing Agent in Acidic Media

In acidic environments, NaNO₂ oxidizes iodide to iodine:The reaction is first-order in nitrite concentration .

Reducing Agent in Alkaline Media

In basic solutions, NaNO₂ is oxidized to nitrate by strong oxidizers (e.g., KMnO₄):This property is exploited in wastewater treatment .

Nitrosation Reactions

NaNO₂ mediates nitrosation via the nitrosonium ion (NO⁺), critical in forming nitroso compounds:

| Substrate | Product | Rate Constant (k, M⁻¹s⁻¹) | pH Dependence | Reference |

|---|---|---|---|---|

| Dopamine | Nitrosodopamine | 1.5–3.5 | ||

| Serotonin | Dinitroso-serotonin | 2.0–4.0 | ||

| L-Tyrosine | Nitroso-tyrosine | 1.5–3.0 |

- Mechanism : Electrophilic aromatic substitution by NO⁺ .

- Kinetics : First-order dependence on [NaNO₂] (n ≈ 1.0) .

Reactions with Ammonia and Ammonium Salts

NaNO₂ reacts explosively with ammonium compounds:This reaction generates nitrogen gas and is highly exothermic .

Methemoglobin Formation

NaNO₂ oxidizes hemoglobin (Hb) to methemoglobin (MetHb), crucial in cyanide detoxification:MetHb binds cyanide, forming non-toxic cyanomethemoglobin .

Mutagenicity

Nitrosation of biogenic amines (e.g., serotonin) yields mutagenic nitroso derivatives, with mutagenicity linked to reaction pH and nitrite concentration .

Reactions with Metals and Reducing Agents

NaNO₂ forms explosive mixtures with:

Scientific Research Applications

Food Preservation

Sodium nitrite is widely used as a food additive, particularly in cured meats. Its primary functions include:

- Preservation : It inhibits the growth of Clostridium botulinum, the bacterium responsible for botulism.

- Color Fixation : this compound helps maintain the pink color of cured meats, enhancing their visual appeal.

- Flavor Enhancement : It contributes to the characteristic taste of cured products.

Table 1: Applications of this compound in Food Preservation

| Application | Function | Examples |

|---|---|---|

| Preservative | Inhibits bacterial growth | Bacon, ham, sausages |

| Color Fixative | Maintains pink color | Hot dogs, corned beef |

| Flavor Enhancer | Enhances taste | Cured meats |

Medical Applications

This compound has been investigated for its therapeutic potential in various medical conditions:

- Cardiovascular Health : Studies have shown that this compound supplementation can improve motor and cognitive functions in older adults by increasing nitric oxide bioavailability . This has implications for treating age-related cognitive decline.

- Malaria Treatment : this compound has been explored as an adjunct therapy in malaria treatment due to its oxidative properties that may enhance the efficacy of certain antimalarial drugs .

Case Study: Chronic this compound Supplementation

A pilot study involving middle-aged and older adults demonstrated that chronic supplementation with this compound improved motor function significantly over a 10-week period. Participants receiving 80 mg/day and 160 mg/day showed marked improvements in knee flexor and extensor torque rates compared to placebo .

Industrial Applications

In industrial chemistry, this compound serves multiple roles:

- Reagent in Organic Synthesis : It is utilized for the synthesis of diazo compounds, which are precursors for dyes and other chemicals .

- Corrosion Inhibitor : this compound is effective in preventing corrosion in metal surfaces and is used in various industrial applications such as greases and cooling systems .

- Rubber Industry : It is employed in the production of nitroso compounds used in rubber processing.

Table 2: Industrial Uses of this compound

| Application | Function | Examples |

|---|---|---|

| Organic Synthesis | Precursor for dyes | Diazo dyes |

| Corrosion Inhibition | Prevents metal corrosion | Industrial greases |

| Rubber Processing | Produces nitroso compounds | Rubber products |

Environmental Applications

This compound plays a role in environmental monitoring and treatment:

- Water Treatment : It is used to control microbial growth in water systems.

- Detection Methods : Recent advancements have led to the development of electrochemical sensors for detecting nitrites in environmental samples, which utilize this compound's properties for sensitive detection .

Case Study: Electrochemical Sensors

Recent research has developed novel electrochemical sensors based on this compound for detecting its concentration in food and environmental samples. These sensors demonstrate high sensitivity and selectivity, making them valuable tools for monitoring water quality and food safety .

Mechanism of Action

Sodium nitrite exerts its effects primarily through the formation of nitric oxide, a potent vasodilator. In the body, this compound is converted to nitric oxide, which then interacts with heme proteins and metal ions to neutralize free radicals. This neutralization process terminates the cycle of lipid oxidation, preventing rancidity in food products . Additionally, this compound promotes the formation of methemoglobin, which competes with cytochrome oxidase for the cyanide ion, thereby acting as an antidote for cyanide poisoning .

Sodium Nitrate (NaNO₃):

Comparison with Similar Compounds

Sodium Nitrite vs. Sodium Nitrate

This compound vs. "Natural" Nitrite (e.g., Celery-Derived)

Source and Composition

- Synthetic this compound : Industrially produced with precise concentration control (e.g., 100–150 mg/kg in meats) .

- Celery-Derived Nitrite: Extracted from nitrate-rich vegetables (e.g., celery) and converted to nitrite via bacterial fermentation. Marketed as "natural" but chemically identical to synthetic NaNO₂ .

Efficacy in Food Preservation

- Meat Safety: Both forms show equivalent inhibition of Clostridium sporogenes spores in low- and high-fat hotdogs at 156 ppm . Vegetable stock with high nitrate content (converted to ~80 mg/kg nitrite) matches synthetic nitrite’s performance against L. monocytogenes .

- Limitations: Plant-based alternatives (e.g., polyphenol-rich extracts) are less effective than nitrite in pathogen control .

Regulatory and Consumer Perception

- Both forms carry similar nitrosamine risks if processing conditions are uncontrolled .

This compound vs. Alternative Nitrite Donors

Allylic Nitro Compounds

- Mechanism : Release nitrite via nucleophilic displacement, with rates influenced by electronic substituents (e.g., electron-withdrawing groups enhance release) .

- Applications: Experimental use in drug delivery and nitric oxide (NO) generation. Compound 7 mimics this compound’s NO release but requires further safety validation .

Bacteriocins

- Efficacy : Bacteriocins (e.g., nisin) show strain-specific activity against Listeria but are ineffective against Clostridium spores in meat matrices . This compound provides broader-spectrum inhibition .

Toxicity and Health Implications

Acute Toxicity

- This compound ingestion (>1 g) causes methemoglobinemia, hypoxia, and death, with 53 fatal cases documented in forensic studies .

- Chronic exposure linked to oxidative stress and organ damage in rats, mitigated by antioxidants like marjoram oil .

Nitrosamine Formation

- Nitrite reacts with amines in meats to form N-nitrosocompounds (NOCs), some of which are carcinogenic. Risk is reduced by adding antioxidants (e.g., vitamin C) or avoiding high-temperature cooking .

Biological Activity

Sodium nitrite (NaNO2) is a compound widely recognized for its applications in food preservation and as a therapeutic agent. Its biological activity has garnered significant attention due to its dual role in promoting health benefits and posing potential health risks, particularly in cases of overdose or misuse. This article explores the biological activity of this compound, focusing on its antibacterial properties, effects on cognitive and motor functions, and the implications of this compound poisoning.

This compound exhibits notable antibacterial properties, particularly against pathogenic bacteria such as Escherichia coli and Listeria monocytogenes. The antibacterial effect is primarily attributed to the release of nitric oxide (NO) under acidic conditions, which disrupts bacterial cell function and promotes oxidative stress.

Key Findings from Research

- pH Dependence : A study demonstrated that the antibacterial activity of this compound increases as pH decreases. At pH 3, this compound showed significant inhibition of E. coli growth compared to neutral pH conditions, indicating that lower pH enhances NO release from nitrite .

- Comparison with Other Compounds : this compound was found to be less effective than S-nitroso-N-acetylcysteine (SNAC) in releasing NO and inducing reactive oxygen species (ROS) under similar conditions .

Data Table: Antibacterial Efficacy of this compound

| pH Level | Inhibition Zone (mm) | NO Release (μM) |

|---|---|---|

| 3 | 10.5 | 4917.9 |

| 5 | 8.0 | 1371.1 |

| 7 | 2.0 | Negligible |

Effects on Cognitive and Motor Functions

Recent studies have explored the potential cognitive and motor benefits of this compound supplementation, particularly in aging populations.

Clinical Findings

- Pilot Study : A pilot study involving middle-aged and older adults indicated that this compound supplementation (80 mg/day and 160 mg/day) significantly improved motor function and cognitive performance over a period of ten weeks. Participants exhibited enhancements in knee flexor/extensor strength and overall motor control .

- Metabolomic Analysis : The study also revealed that this compound altered various metabolites associated with functional outcomes, suggesting a biochemical basis for its effects on physical performance .

Data Table: Motor Function Improvements

| Parameter | Placebo Group | 80 mg/day Group | 160 mg/day Group |

|---|---|---|---|

| Knee Flexor RTD (%) | Baseline | +33% | +43% |

| Knee Extensor RTD (%) | Baseline | +26% | +34% |

Overview of Toxicity

This compound poisoning can lead to severe health consequences, including methemoglobinemia, which reduces the blood's ability to carry oxygen. This condition can result from both intentional ingestion (suicide attempts) and accidental exposure through contaminated food sources.

Case Studies

- A systematic review analyzed 132 cases of this compound poisoning, revealing that a significant proportion were suicides. The average age of victims was approximately 35.6 years, with a notable prevalence among males .

- The study utilized the Naranjo Adverse Drug Reaction Probability Scale to establish causality between this compound ingestion and adverse outcomes, highlighting the urgent need for awareness regarding its risks .

Data Table: Summary of Poisoning Cases

| Parameter | Value |

|---|---|

| Total Cases | 132 |

| Suicides | 53 |

| Accidental Ingestions | 79 |

| Average Age | 35.6 years |

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying sodium nitrite in biological or environmental samples?

The Griess-Saltzman method is widely used, involving diazotization of nitrite with sulfanilamide followed by coupling with naphthylethylenediamine dihydrochloride, with absorbance measured at 540–546 nm . For reproducibility, validate assays using this compound standard curves and account for matrix interferences (e.g., hemoglobin in blood) via blank corrections . Statistical validation should include ANOVA and Dunnett’s test for significance thresholds .

Q. How can this compound synthesis and purity be optimized for laboratory use?

this compound can be synthesized via acid displacement (e.g., ) or reduction of sodium nitrate with carbon . Purity is confirmed by ACS reagent-grade specifications (≥99% purity, USP/Ph. Eur. compliance) and quantified via iodometric titration or ion chromatography .

Q. What safety protocols are critical when handling this compound in experimental settings?

this compound is hygroscopic and a strong oxidizer. Store in airtight containers away from acids and reducing agents. Use PPE (gloves, goggles) to prevent dermal/ocular exposure. In case of accidental ingestion, administer methylene blue (1–2 mg/kg IV) to counteract methemoglobinemia .

Advanced Research Questions

Q. How do gene expression profiles evolve during this compound therapy in ischemic tissues, and what bioinformatics tools are suited for mechanistic analysis?

In murine hind-limb ischemia models, this compound (165 µg/kg) downregulates inflammatory genes (e.g., acute-phase response, antigen presentation) at day 3, while upregulating pro-angiogenic (VEGF, HIF-1α) and tissue-repair genes (collagen synthesis, muscle development) by day 7 . Use Ingenuity Pathway Analysis to map gene networks and identify hub genes (e.g., NF-κB, STAT3) driving these shifts. Validate findings with qPCR and functional assays (e.g., tube formation for angiogenesis) .

Q. How can contradictory data on this compound’s neuroprotective vs. neurotoxic effects be reconciled?

Dose- and context-dependent effects are critical. In rat models, chronic this compound exposure (14–28 days) reduces acetylcholine and ATP levels, inducing hypoxia linked to Alzheimer’s-like pathology . Conversely, acute low-dose nitrite enhances cerebral perfusion via NO-mediated vasodilation . Mitigate contradictions by standardizing dosing regimens and incorporating temporal biomarkers (e.g., plasma nitrite/nitrate ratios) .

Q. What advanced statistical approaches resolve variability in pharmacokinetic (PK) studies of nebulized this compound?

Non-compartmental analysis (NCA) of plasma nitrite/nitrate time-concentration curves calculates AUC, , and . For multi-compartment kinetics, use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate models via bootstrapping or visual predictive checks .

Q. What forensic toxicology methods reliably detect this compound in postmortem cases?

Combine LC-MS/MS for quantifying nitrite in blood (>1 µg/mL is fatal) with methemoglobinemia confirmation (co-oximetry). Correlate with circumstantial evidence (e.g., online purchase records). Note that postmortem bacterial reduction of nitrate to nitrite may inflate levels; analyze vitreous humor or liver for accuracy .

Q. Methodological Tables

Table 1. Key Gene Networks Modulated by this compound in Ischemia

| Time Post-Treatment | Upregulated Pathways | Downregulated Pathways | Key Hub Genes |

|---|---|---|---|

| Day 3 | Angiogenesis, Muscle Development | Acute Inflammation, Antigen Presentation | VEGF, HIF-1α, NF-κB |

| Day 7 | Tissue Repair, Cell Survival | Apoptosis, Oxidative Stress | Collagen IV, Bcl-2 |

Table 2. Analytical Methods for this compound Quantification

| Method | Sensitivity (LOD) | Interference Considerations | Validation Criteria |

|---|---|---|---|

| Griess-Saltzman | 0.5 µM | Hemoglobin, turbidity | RSD <10%, recovery 90–110% |

| Ion Chromatography | 0.1 µM | High chloride/sulfate | Column efficiency >2000 plates/m |

| LC-MS/MS | 0.01 µM | Matrix effects (plasma proteins) | Isotopic internal standard (¹⁵N-nitrite) |

Properties

IUPAC Name |

sodium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO2.Na, NaNO2, NNaO2 | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020941 | |

| Record name | Sodium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals., Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals., Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, White crystalline powder or yellowish lumps, White or slightly yellow hygroscopic solid; [Merck Index], HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 608 °F (NTP, 1992), 239 °F at 760 mmHg (USCG, 1999) | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether, Slightly soluble in ethanol, Sol in 1.5 parts cold, 0.6 parts boiling water., 84.8 g/100 g of water at 25 °C, 0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA., Solubility in water, g/100ml at 20 °C: 82 | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.17 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink, 2.17, 2.2 g/cm³ | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens., To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis., ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin., For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, orthorhombic crystals, White or slightly yellow granules, rods, or powder, Slightly yellowish or white crystals, pellets, sticks or powder | |

CAS No. |

7632-00-0 | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium nitrite [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium nitrite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KG633D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

520 °F (NTP, 1992), 30 °F (USCG, 1999), 271 °C, No melting point; decomposes at 280 °C | |

| Record name | SODIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.